3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-methylsulfanylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDSWMOTSAYILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)SC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of Substituents: The methyl and methylsulfanyl groups can be introduced through alkylation reactions. For instance, methylation can be achieved using methyl iodide and a base, while the methylsulfanyl group can be introduced using methylthiol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid depends on its specific application and the context in which it is used. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The furan ring and the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Furan Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of furan derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
In contrast, hydroxyl (-OH) or carboxylic acid substituents (e.g., 5-(3-hydroxyphenyl)-furan-2-carboxylic acid) enhance water solubility .
Biological Activity: Methylsulfanyl-containing furans may exhibit unique antimicrobial properties due to sulfur’s electron-withdrawing effects, which can disrupt microbial enzyme systems . For example, methyl 5-(2-methoxycarbonylethyl)-furan-2-carboxylate () showed activity against Xanthomonas axonopodis, a plant pathogen . Hydroxyl-substituted analogs (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid) are hypothesized to act as antioxidants, leveraging the -OH group’s radical-scavenging capacity .
Synthetic Accessibility :
- The methylsulfanyl group is relatively stable under basic conditions, unlike esters (e.g., methoxycarbonyl), which require hydrolysis steps for carboxylate formation .
- Thioether bonds (-S-) in the target compound may offer pathways for further functionalization, such as oxidation to sulfoxides or sulfones, enhancing reactivity .
Case Study: Antimicrobial Activity
A study on mangrove-derived endophytic fungi () revealed that furan derivatives with electron-deficient substituents (e.g., esters, sulfanyl groups) exhibit stronger antimicrobial effects. For instance:
- Methyl 5-(2-methoxycarbonylethyl)-furan-2-carboxylate () inhibited Xanthomonas axonopodis at MIC 25 µg/mL .
- This compound is structurally analogous but lacks ester groups, suggesting its activity might depend on the synergistic effect of -SCH₃ and -COOH groups .
Biological Activity
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, a carboxylic acid group, and a methylsulfanyl substituent. Its structural formula can be represented as:
This unique structure allows for various interactions within biological systems, potentially influencing its activity against different molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The furan ring and the carboxylic acid group facilitate hydrogen bonding and other interactions that influence binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways critical for cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest potential efficacy against various bacterial strains, although specific mechanisms remain under investigation.
- Anticancer Properties : Preliminary findings indicate that derivatives of this compound may possess anticancer properties, particularly through the inhibition of tumor growth in certain cancer cell lines .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects by modulating immune responses.
Research Findings
Several studies have evaluated the biological activity of this compound:
- A study reported that derivatives of this compound showed significant inhibition of cancer cell lines with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | SJSA-1 | 190 | Anticancer |
| Derivative A | U87 | 200 | Anticancer |
| Derivative B | BE | 18.9 | Anticancer |
Case Studies
- In Vivo Studies : In an animal model, treatment with this compound resulted in significant tumor growth inhibition when administered at specific dosages .
- Cell Culture Experiments : In vitro studies demonstrated that this compound effectively reduced cell viability in glioblastoma cells, with lower LC50 values indicating higher sensitivity compared to other compounds tested .
Q & A
Basic: What are the optimal synthetic routes for 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the furan ring. For example, a methylsulfanyl group can be introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Catalyzed Esterification : Use acid catalysts (e.g., sulfuric acid) for esterification of precursor carboxylic acids, as seen in analogous furan derivatives .
- Purification : Post-synthesis, employ techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for boronic acid coupling) and reaction temperatures (60–80°C for 12–24 hours) to enhance efficiency .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfanyl at C5, methyl at C3) and carboxyl group presence. Chemical shifts for the furan ring protons typically appear at δ 6.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₆H₆O₃S: MW 158.18) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm, employing acetonitrile/water gradients .
Advanced: How does the methylsulfanyl group influence the compound’s reactivity and bioactivity?
Methodological Answer:
The methylsulfanyl (–SCH₃) group impacts reactivity through:
- Electron-Donating Effects : Enhances nucleophilic substitution at the furan ring, facilitating reactions with electrophiles (e.g., alkyl halides) .
- Bioactivity Modulation : In microbial studies, the –SCH₃ group disrupts bacterial enzymes (e.g., dihydrofolate reductase) via sulfur-mediated hydrogen bonding or hydrophobic interactions. Comparative studies with non-sulfanyl analogs show reduced antimicrobial activity .
- Metabolic Stability : The group may slow oxidative degradation in biological systems, as evidenced by stability assays under varying pH (4–9) and temperature (25–37°C) .
Advanced: What methodological challenges arise in analyzing its stability under oxidative conditions?
Methodological Answer:
Oxidative instability, particularly at the furan ring, requires controlled experimental design:
- Catalytic Oxidation Studies : Use Co(II)/Mn(II)/Ce(III) catalysts in aqueous acetic acid to monitor degradation products. TLC and GC-MS track intermediates like 5-(methoxycarbonyl)furan-2-carboxylic acid .
- Accelerated Stability Testing : Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) for 24–72 hours. Quantify degradation via HPLC area-under-curve (AUC) analysis .
- Contradiction Resolution : Discrepancies in reported half-lives (e.g., 8 vs. 12 hours under UV) may stem from impurity profiles. Ensure ≥95% purity (via HPLC) before testing .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with E. coli ATCC 25922) to ensure reproducibility .
- Purity Thresholds : Bioactivity data from samples with <90% purity (via HPLC) should be discounted. Reproduce studies with recrystallized or chromatographically purified batches .
- Mechanistic Validation : Pair phenotypic assays (e.g., MIC values) with target-specific studies (e.g., enzyme inhibition kinetics) to confirm mode of action .
Basic: What are the key physicochemical properties relevant to experimental design?
Methodological Answer:
Critical properties include:
- Solubility : Sparingly soluble in water (0.1 mg/mL at 25°C), requiring DMSO or ethanol for stock solutions. Measure via shake-flask method with UV quantification .
- pKa : The carboxylic acid group has a pKa ~3.2 (determined via potentiometric titration), influencing ionization in biological buffers .
- Thermal Stability : Decomposes at 220°C (DSC data), necessitating storage at –20°C in amber vials .
Advanced: What strategies optimize its use as a building block in heterocyclic synthesis?
Methodological Answer:
Leverage the carboxyl and sulfanyl groups for derivatization:
- Amide Coupling : React with amines (e.g., benzylamine) using EDC/HOBt in DMF to generate bioactive amides .
- Ring-Opening Reactions : Under basic conditions (NaOH, 80°C), the furan ring undergoes cleavage to yield dicarboxylic acids, useful in polymer chemistry .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) introduce aromatic moieties at C5, enhancing drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
